2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-chloro-2-fluorophenyl)acetamide
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Overview
Description
2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-chloro-2-fluorophenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl, ethyl, and methyl groups: These groups are usually introduced via alkylation reactions using alkyl halides in the presence of a base.
Attachment of the acetamide moiety: This step involves the reaction of the pyrazolo[4,3-d]pyrimidine derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution with the 4-chloro-2-fluorophenyl group: This can be achieved through a nucleophilic substitution reaction using the corresponding aryl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[4,3-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Benzyl alcohol, ethyl ketone derivatives.
Reduction: Alcohol derivatives of the pyrazolo[4,3-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an inhibitor of various enzymes or receptors, making it a candidate for drug development.
Pharmacology: It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The pyrazolo[4,3-d]pyrimidine core is known to bind to various biological targets, potentially disrupting key pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-chlorophenyl)acetamide
- 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-fluorophenyl)acetamide
Uniqueness
The presence of both the 4-chloro and 2-fluoro substituents on the phenyl ring makes this compound unique compared to its analogs. These substituents can significantly influence the compound’s biological activity, solubility, and overall pharmacokinetic properties.
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN5O3/c1-3-30-21-20(14(2)27-30)28(13-19(31)26-18-10-9-16(24)11-17(18)25)23(33)29(22(21)32)12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMAQUXDPSWOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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